molecular formula C22H27ClFN3OS B2767788 N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1329860-39-0

N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2767788
CAS No.: 1329860-39-0
M. Wt: 435.99
InChI Key: HOTKZIXPVYLCTI-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3OS and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Novel derivatives of thiadiazol and benzothiazol have been synthesized through carbodiimide condensation, indicating potential in creating diverse chemical libraries for further pharmacological screening (Yu et al., 2014).

Anticancer Activity

  • Certain acetamide derivatives have shown significant anti-inflammatory activity, suggesting their potential use in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
  • A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, showing inhibitory effects against cancer cell lines, highlighting the compound's potential in anticancer drug development (Xiong et al., 2009).

Antimicrobial Activity

  • Substituted 2-aminobenzothiazole derivatives were synthesized and evaluated for antimicrobial activity, with certain compounds showing good activity against resistant bacteria, suggesting the compound's utility in addressing antimicrobial resistance (Anuse et al., 2019).

Fluorescent Probes

  • β-Lactam carbenes reacted with 2-pyridyl isonitriles to produce novel imidazo[1,2-a]pyridine derivatives, which were efficient fluorescent probes for mercury ions, indicating potential applications in environmental monitoring and sensing technologies (Shao et al., 2011).

Photovoltaic and Ligand-Protein Interactions

  • Benzothiazolinone acetamide analogs were studied for their photovoltaic efficiency and ligand-protein interactions, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs) and for binding with cyclooxygenase 1 (COX1), suggesting applications in renewable energy and drug development (Mary et al., 2020).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3OS.ClH/c1-15-6-7-16(2)17(12-15)13-21(27)26(11-5-10-25(3)4)22-24-19-9-8-18(23)14-20(19)28-22;/h6-9,12,14H,5,10-11,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKZIXPVYLCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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